molecular formula C48H78O19 B12433215 6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid

6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B12433215
M. Wt: 959.1 g/mol
InChI Key: WFRQIKSNAYYUJZ-RYOKOJQMSA-N
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Description

The compound 6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups and a tetradecahydropicenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetradecahydropicenyl moiety and the attachment of various hydroxyl groups. The process typically requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors, to manage the complex reaction pathways and ensure high yield and purity. The use of advanced purification methods, such as chromatography, would be essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its hydroxyl groups make it a candidate for studying interactions with biological molecules.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets through its hydroxyl groups and tetradecahydropicenyl moiety. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure and the specific arrangement of its functional groups, which confer unique chemical and biological properties not found in simpler molecules.

Properties

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

IUPAC Name

6-[[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,40?,41?,42?,44-,45+,46-,47-,48-/m1/s1

InChI Key

WFRQIKSNAYYUJZ-RYOKOJQMSA-N

Isomeric SMILES

C[C@]12CCC([C@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5O)(C)C)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C

Origin of Product

United States

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